2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(phenylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-21-16(20)14-12-9-6-10-13(12)23-15(14)19-17(22)18-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFLUKYHYXIBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975308 | |
| Record name | N-[3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-N'-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59898-49-6 | |
| Record name | 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059898496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-N'-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Route
The most widely reported method involves the condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate under reflux conditions.
Reaction Conditions:
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Reactants: Equimolar amounts (4.19 mmol) of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile and phenyl isothiocyanate.
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Solvent: Dry toluene (10 mL).
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Catalyst: Triethylamine (5 drops).
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Time: 16 hours under reflux.
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Work-up: Filtration, washing with ethyl acetate (3 × 10 mL), and crystallization from absolute ethanol.
Key Observations:
Crystallization and Purity
Crystals suitable for X-ray diffraction were obtained via slow evaporation of an ethanol solution, yielding pale yellow crystals with a melting point of 185–187°C.
Reaction Mechanism
The synthesis follows a two-step mechanism:
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Nucleophilic Attack: The amino group of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile attacks the thiocyanate carbon of phenyl isothiocyanate, forming a tetrahedral intermediate.
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Proton Transfer and Rearrangement: Triethylamine abstracts a proton, leading to the collapse of the intermediate and formation of the thiourea bond.
Role of Solvent: Toluene’s non-polar nature favors the reaction by stabilizing the transition state through hydrophobic interactions.
Structural Characterization
X-ray Crystallography
X-ray analysis reveals:
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Molecular Geometry: The dihydrocyclopenta[b]thiophene moiety forms a 72.8° angle with the phenyl ring, indicating significant steric hindrance.
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Hydrogen Bonding: Intramolecular N–H···O interactions create an S(6) ring motif, while intermolecular N–H···S bonds form inversion dimers with an R₂²(8) motif.
Spectroscopic Data
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¹H NMR (400 MHz): Peaks corresponding to ethyl ester protons (δ 1.35–1.40 ppm, triplet; δ 4.25–4.30 ppm, quartet), aromatic protons (δ 7.20–7.50 ppm), and NH groups (δ 9.80–10.20 ppm).
Table 1: Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactants | 4.19 mmol each |
| Solvent | Dry toluene (10 mL) |
| Catalyst | Triethylamine (5 drops) |
| Reaction Time | 16 hours |
| Yield | 74% |
| Crystallization Solvent | Absolute ethanol |
Table 2: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₂S₂ |
| Molecular Weight | 346.47 g/mol |
| Melting Point | 185–187°C |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Applications and Biological Activity
The compound exhibits:
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Antifungal Activity: Effective against Candida species via inhibition of ergosterol biosynthesis.
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Antibacterial Activity: Potent against Gram-positive bacteria (e.g., Bacillus subtilis) through membrane disruption.
Comparative Efficacy:
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Overview
The compound 2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, focusing on its biological activities, synthetic utility, and potential industrial applications.
Antimicrobial Activity
Research indicates that thiourea derivatives, including the target compound, exhibit notable antibacterial and antifungal properties . For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess similar bioactivity .
Anticancer Properties
Recent investigations into thiophene derivatives have highlighted their potential as anticancer agents . The unique structural characteristics of 2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester may allow it to interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. In vitro studies are needed to elucidate these mechanisms further .
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis , particularly in the creation of more complex thiophene derivatives. Its reactive functional groups facilitate various chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Functionalization Reactions
The presence of thiourea and carboxylic acid functionalities allows for diverse functionalization reactions , such as:
- Nucleophilic substitutions
- Coupling reactions with other organic molecules
These reactions expand the utility of the compound in generating novel materials with tailored properties.
Conductive Polymers
The unique electronic properties of cyclopenta[b]thiophene derivatives make them suitable candidates for use in conductive polymers . These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance electrical conductivity and stability .
Nanotechnology
In nanotechnology, compounds like 2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester can be used to develop nanoscale materials with specific functionalities. Their ability to self-assemble into nanostructures opens avenues for applications in drug delivery systems and biosensors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Saeed et al. (2010) | Antifungal Activity | Demonstrated that thiourea derivatives exhibit significant antifungal properties against common pathogens. |
| Arhin et al. (2006) | Antibacterial Activity | Found that similar compounds effectively inhibited bacterial growth in vitro. |
| Puterová et al. (2010) | Structural Analysis | Analyzed the crystal structure revealing insights into molecular interactions that contribute to biological activity. |
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[(methylamino)thioxomethyl]amino]-, ethyl ester
- 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[(phenylamino)thioxomethyl]amino]-, methyl ester
Uniqueness
2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its ethyl ester group, for example, may influence its solubility and reactivity compared to similar compounds with different ester groups.
Biological Activity
The compound 2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester (C17H18N2O2S2) is a thiourea derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a unique structure comprising a cyclopenta[b]thiophene ring system, which is known for its diverse biological activities. The structural formula is as follows:
Key Characteristics:
- Molecular Weight: 346.47 g/mol
- Melting Point: 185–187 °C
- Solubility: Soluble in organic solvents such as ethanol and methanol.
Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties. A study by Saeed et al. (2010) demonstrated that compounds similar to the target compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antifungal Activity
The antifungal efficacy of thiourea derivatives has also been documented. Arhin et al. (2006) reported that similar compounds demonstrated activity against fungi such as Candida albicans. The antifungal action may be attributed to the ability of the thiourea moiety to interact with fungal cell membranes.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 30 |
Antioxidant Activity
The compound has shown potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity can be attributed to the presence of sulfur and nitrogen in its structure, which can scavenge free radicals effectively.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various thiourea derivatives, including the target compound. The results indicated that modifications in the phenyl group significantly affected the antibacterial potency. The study concluded that the compound’s structural features play a critical role in its biological activity.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on human cancer cell lines to evaluate the anticancer potential of the compound. Results showed selective cytotoxicity against certain cancer cells, suggesting a possible role in cancer therapy.
The proposed mechanism of action involves:
- Enzyme Inhibition: The thiourea moiety may inhibit key enzymes involved in bacterial and fungal metabolism.
- Membrane Disruption: Interaction with microbial membranes leading to increased permeability and cell lysis.
- Radical Scavenging: Neutralization of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Q & A
Q. What are the established synthetic routes for 2-(3-phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate under reflux in ethanol. Key intermediates, such as ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, are modified using triethyl orthoformate and sodium azide to introduce thioureido groups. Yields range from 63% to 99%, depending on solvent choice (e.g., glacial acetic acid vs. ethanol) and reaction time .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Structural validation relies on 1H/13C-NMR and X-ray crystallography . For example, NMR signals at δ 2.25–2.80 ppm (cyclopentane CH₂) and δ 12.10–13.10 ppm (NH/COOH) confirm backbone alignment, while crystallographic data (triclinic P1 space group, a = 5.0755 Å, b = 12.5088 Å) validate molecular packing .
Q. What preliminary biological activities have been reported for this compound?
Thioureido-thiophene derivatives exhibit antifungal and antibacterial activity , attributed to the thioureido moiety’s ability to disrupt microbial cell membranes. These findings are supported by in vitro assays against Candida albicans and Staphylococcus aureus .
Advanced Research Questions
Q. What catalytic systems optimize the synthesis of analogous thioureido-thiophene derivatives?
Piperidine/acetic acid mixtures enhance Knoevenagel condensation efficiency in related compounds, achieving 72–94% yields for acrylamido derivatives. Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating .
Q. How do substituent variations on the phenyl ring affect structure-activity relationships (SAR)?
Electron-withdrawing groups (e.g., nitro, cyano) at the para-position increase bioactivity by improving solubility and target binding. For example, ethyl 2-(4-nitrobenzamido) analogs show enhanced inhibition of viral polymerase assembly compared to unsubstituted derivatives .
Q. What methodologies resolve contradictions in spectral data for thioureido-thiophenes?
Discrepancies in NH proton chemical shifts (e.g., δ 12.10 vs. δ 10.50 ppm) arise from solvent polarity and hydrogen bonding. Deuterated DMSO stabilizes NH protons, while CDCl₃ masks them, necessitating multi-solvent NMR validation .
Q. How does crystallographic data inform conformational dynamics in solution?
X-ray structures reveal a planar thioureido moiety with dihedral angles <10° between the thiophene and phenyl rings. However, solution-phase DFT calculations suggest rotational flexibility (up to 30°), impacting molecular docking accuracy .
Q. What purification challenges arise during scale-up, and how are they mitigated?
Recrystallization from ethanol often yields polymorphic forms, complicating reproducibility. Gradient column chromatography (hexane/ethyl acetate, 3:1 to 1:1) resolves co-eluting byproducts, while HPLC-MS identifies hydrazine adducts formed during cyclization .
Q. How do researchers validate conflicting biological activity reports for this compound?
Discrepancies in antifungal IC₅₀ values (e.g., 5 μM vs. 20 μM) are addressed by standardizing assay conditions:
- Fixed inoculum size (1×10⁴ CFU/mL)
- Uniform solvent (DMSO ≤0.1% v/v)
- Positive controls (fluconazole for fungi, ciprofloxacin for bacteria) .
Methodological Recommendations
- Spectral Analysis : Combine DEPT-135 and HSQC NMR to distinguish overlapping CH₂ and CH₃ signals in cyclopentane-thiophene hybrids .
- Crystallography : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution data on microcrystalline samples .
- SAR Studies : Apply QSAR models with descriptors like LogP and polar surface area to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
